molecular formula C10H10Cl2O3 B2886587 Ethyl 2-(3,4-dichlorophenoxy)acetate CAS No. 62855-72-5

Ethyl 2-(3,4-dichlorophenoxy)acetate

Cat. No. B2886587
CAS RN: 62855-72-5
M. Wt: 249.09
InChI Key: QUVDLYCGMXZLDT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H10Cl2O3 . It is structurally relevant to PPO herbicides .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,4-dichlorophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further connected to a dichlorophenoxy group (C6H3Cl2O) .

Scientific Research Applications

Photocatalytic Degradation

“Ethyl 2-(3,4-dichlorophenoxy)acetate” can be degraded using CeO2–Bi2O3 mixed metal oxide as a photocatalyst under visible light irradiation. This process is highly efficient for the degradation of toxic effluents, exhibiting 91% degradation in 780 min for the tested 2,4-D herbicide .

Mechanism of Action

Target of Action

Ethyl 2-(3,4-dichlorophenoxy)acetate is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell division, elongation, and differentiation. The primary targets of this compound are the auxin receptors found in plant cells .

Mode of Action

This compound mimics the action of natural auxins . It binds to the auxin receptors in plant cells, triggering a series of events that lead to uncontrolled cell growth . This uncontrolled growth eventually leads to the death of susceptible plants .

Biochemical Pathways

The biochemical pathway affected by this compound is the auxin signaling pathway . When the compound binds to the auxin receptors, it disrupts the normal functioning of this pathway, leading to uncontrolled cell growth . The downstream effects include changes in gene expression, disruption of normal plant development, and eventually plant death .

Pharmacokinetics

As a synthetic auxin, it is likely to be absorbed through the leaves and distributed throughout the plant via the plant’s vascular system . Its impact on bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions.

Result of Action

The result of the action of Ethyl 2-(3,4-dichlorophenoxy)acetate is the death of susceptible plants . The uncontrolled cell growth caused by the disruption of the auxin signaling pathway leads to abnormalities in plant development and eventually plant death .

properties

IUPAC Name

ethyl 2-(3,4-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVDLYCGMXZLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dichlorophenoxy)acetate

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